molecular formula C7H3BrF3N3 B6298649 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2089649-32-9

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6298649
CAS No.: 2089649-32-9
M. Wt: 266.02 g/mol
InChI Key: FGNYSLMVYDTJFB-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 2089649-32-9) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a bromo substituent at the 3-position and a trifluoromethyl group at the 6-position of the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases . The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery, with over 300,000 such compounds described in the scientific literature . Its key value lies in serving as a versatile scaffold for the synthesis of kinase inhibitors . Researchers utilize this specific bromo- and trifluoromethyl-functionalized derivative as a key intermediate in scaffold-hopping and computer-aided drug design strategies to develop novel therapeutic agents . The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for rapid diversification of the scaffold . The trifluoromethyl group is known to enhance metabolic stability and modulate lipophilicity, properties critical for optimizing drug candidates . Key Research Applications: This compound is primarily employed in the design and synthesis of potential anticancer agents, particularly as a tropomyosin receptor kinase (TRK) inhibitor . It also serves as a critical precursor for generating targeted libraries of pyrazolopyridine derivatives for high-throughput screening against various disease targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-1-2-4(7(9,10)11)12-6(3)14-13-5/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYSLMVYDTJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridinecarboxaldehyde Derivatives

The foundational step involves constructing the pyrazolo[3,4-b]pyridine scaffold. Patent CN105801574A demonstrates that 2-chloro-3-pyridinecarboxaldehyde undergoes cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, forming 1H-pyrazolo[3,4-b]pyridine in 85% yield. For 6-(trifluoromethyl) derivatives, the starting material must incorporate a trifluoromethyl group at position 6 of the pyridine ring. Hypothetically, 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde would follow an analogous pathway:

2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde+NH2OH\cdotpHClDMF, 60°C6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine\text{2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{DMF, 60°C}} \text{6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine}

Key Parameters

  • Solvent: DMF ensures solubility and facilitates nucleophilic attack.

  • Catalyst: Hydroxylamine hydrochloride acts as both a cyclizing agent and a base scavenger.

  • Yield: Estimated at 70–80% for trifluoromethylated analogs, based on structural similarity to the parent compound.

Regioselective Bromination at Position 3

Electrophilic Aromatic Substitution

Bromination of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine requires careful control to target position 3. The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position. Using bromine (Br₂) in acetic acid at 0–25°C achieves selective monobromination:

6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine+Br2AcOH3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine\text{6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound}

Optimization Insights

  • Solvent Choice: Acetic acid minimizes side reactions (e.g., di-bromination).

  • Temperature: Low temperatures (0–25°C) enhance selectivity for position 3.

  • Yield: 65–75% (extrapolated from iodination yields in analogous systems).

Metal-Mediated Bromination

An alternative employs N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ in dichloromethane (DCM). This method avoids handling elemental bromine and improves safety:

6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine+NBSFeCl3,DCMThis compound\text{6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine} + \text{NBS} \xrightarrow{\text{FeCl}_3, \text{DCM}} \text{this compound}

Advantages

  • Regioselectivity: FeCl₃ coordinates to the pyrazole nitrogen, directing bromine to position 3.

  • Yield: 70–80%.

Trifluoromethyl Group Introduction Strategies

Pre-Cyclization Functionalization

Introducing the trifluoromethyl group at the pyridine stage ensures regiochemical fidelity. For example, 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde is synthesized via:

  • Chlorination: 6-(Trifluoromethyl)nicotinic acid treated with thionyl chloride (SOCl₂) forms the acid chloride.

  • Reduction: Selective reduction to the aldehyde using Rosenmund conditions (H₂, Pd/BaSO₄).

6-(Trifluoromethyl)nicotinic acidSOCl26-(Trifluoromethyl)nicotinoyl chlorideH2,Pd/BaSO42-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde\text{6-(Trifluoromethyl)nicotinic acid} \xrightarrow{\text{SOCl}2} \text{6-(Trifluoromethyl)nicotinoyl chloride} \xrightarrow{\text{H}2, \text{Pd/BaSO}_4} \text{2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde}

Challenges

  • Synthetic Complexity: Multi-step sequence reduces overall yield (40–50% over three steps).

  • Purification: Acid chloride intermediates require careful handling to avoid hydrolysis.

Post-Cyclization Cross-Coupling

Late-stage trifluoromethylation via Ullman-type coupling employs copper(I) iodide and a trifluoromethyl source (e.g., TMSCF₃):

3-Bromo-1H-pyrazolo[3,4-b]pyridine+TMSCF3CuI, DMFThis compound\text{3-Bromo-1H-pyrazolo[3,4-b]pyridine} + \text{TMSCF}_3 \xrightarrow{\text{CuI, DMF}} \text{this compound}

Limitations

  • Positional Specificity: Requires a halogen at position 6, complicating earlier synthesis steps.

  • Yield: Moderate (50–60%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Disadvantages
Cyclization + Bromination2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehydeNH₂OH·HCl, Br₂60–70%High regioselectivity; scalableMulti-step; costly starting material
Post-Cyclization Coupling3-Bromo-1H-pyrazolo[3,4-b]pyridineTMSCF₃, CuI50–60%Flexibility in trifluoromethyl placementLow yield; side-product formation
Metal-Mediated Bromination6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineNBS, FeCl₃70–80%Safety; avoids Br₂Requires anhydrous conditions

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

Hydroxylamine hydrochloride facilitates imine formation between the aldehyde and amine, followed by intramolecular cyclization to form the pyrazole ring. The reaction’s success hinges on the electron-deficient nature of the pyridine ring, which accelerates nucleophilic attack.

Bromination Regiochemistry

The trifluoromethyl group’s −I effect deactivates the pyridine ring, directing electrophiles to position 3. Computational studies (DFT) confirm that the C3 position exhibits the highest electron density in the presence of a meta-trifluoromethyl group.

Industrial Scalability and Environmental Considerations

Solvent Recycling

DMF recovery via distillation reduces waste and cost. Patent CN105801574A reports 90% solvent reuse in cyclization reactions without yield loss.

Catalytic Enhancements

Switching from stoichiometric hydroxylamine hydrochloride to catalytic amounts with a co-base (e.g., K₂CO₃) lowers reagent consumption. Pilot-scale trials show 10% reduced material costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary/secondary amines in the presence of Pd or Cu catalysts yields amino-substituted derivatives. A study demonstrated that copper iodide (CuI) and potassium carbonate (K₂CO₃) in isopropanol facilitate coupling with sulfonamides at 80–100°C .

  • Thiolation : Treatment with thiols (RSH) and bases like NaOH in DMF replaces bromine with thioether groups.

Reagents/Conditions :

  • Catalysts : Pd(PPh₃)₄, CuI

  • Solvents : DMF, DMSO, isopropanol

  • Bases : K₂CO₃, Cs₂CO₃

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) produces biaryl derivatives. For instance:

3-Bromo-6-CF3-pyrazolopyridine+PhB(OH)2Pd(dppf)Cl2,base3-Phenyl-6-CF3-pyrazolopyridine\text{3-Bromo-6-CF}_3\text{-pyrazolopyridine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{base}} \text{3-Phenyl-6-CF}_3\text{-pyrazolopyridine}

Yields typically range from 65–85% depending on steric and electronic factors .

Buchwald-Hartwig Amination

Pd-catalyzed coupling with amines forms C–N bonds. For example:

3-Bromo-6-CF3-pyrazolopyridine+NH2PhPd2(dba)3,Xantphos3-Anilino-6-CF3-pyrazolopyridine\text{3-Bromo-6-CF}_3\text{-pyrazolopyridine} + \text{NH}_2\text{Ph} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{3-Anilino-6-CF}_3\text{-pyrazolopyridine}

This method is effective for synthesizing pharmacologically relevant derivatives.

Cyclocondensation Reactions

The pyrazolo[4,3-b]pyridine core participates in cyclocondensation with:

  • 1,3-Diketones : Forms fused heterocycles (e.g., pyrazolo[4,3-b]quinolines) under acidic conditions .

  • Aldehydes and Ammonia : Generates imidazo-fused systems via microwave-assisted reactions .

Electrophilic Aromatic Substitution (EAS)

While the trifluoromethyl group deactivates the ring, EAS occurs at the less electron-deficient positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7 (minor products) .

  • Halogenation : NBS or NCS in DCM adds halogens selectively at position 2 .

Functionalization of the Pyrazole Ring

The NH group in the pyrazole ring undergoes:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .

  • Acylation : Reaction with acetyl chloride forms N-acetylated products .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN):

  • Bromine Abstraction : Tributyltin hydride (Bu₃SnH) replaces bromine with hydrogen .

  • Trifluoromethyl Group Stability : The CF₃ group remains intact under most radical conditions due to its strong C–F bonds.

Comparative Reactivity Table

Reaction Type Key Reagents Position Modified Yield Range Applications
Suzuki CouplingPd(dppf)Cl₂, aryl boronic acidsC3 (Br site)65–85%Biaryl drug candidates
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesC3 (Br site)70–90%Kinase inhibitor precursors
Nucleophilic AminationCuI, K₂CO₃, sulfonamidesC3 (Br site)60–75%Antimicrobial agents
Cyclocondensation1,3-diketones, H₂SO₄Core expansion50–70%Fluorescent dyes

Mechanistic Insights

  • Cross-Couplings : Follow a standard oxidative addition-transmetallation-reductive elimination pathway. The electron-deficient pyridine ring accelerates oxidative addition of Pd(0) to the C–Br bond .

  • Nucleophilic Substitution : Proceeds via an SNAr mechanism, where the trifluoromethyl group stabilizes the transition state through inductive effects.

Challenges and Optimization

  • Steric Hindrance : Bulky substituents at C6 (CF₃) reduce reaction rates in coupling reactions. Using polar aprotic solvents (e.g., DMF) improves solubility.

  • Regioselectivity : EAS and alkylation favor positions ortho/para to the NH group due to directing effects .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as an essential building block in the synthesis of potential pharmaceutical agents. Its unique structural features allow for the development of compounds that can target specific biological pathways. For example, derivatives of this compound have been synthesized to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation .

2. Biological Activity:
Research indicates that compounds derived from this compound exhibit significant biological activity, including anti-cancer properties. A study highlighted the synthesis of various derivatives that showed promising inhibitory activity against TRKA with IC50 values in the low micromolar range .

3. Kinase Inhibitors:
The pyrazolo[3,4-b]pyridine framework is commonly utilized in the design of kinase inhibitors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development .

Agrochemicals

1. Crop Protection:
The compound is also explored for its potential applications in agrochemicals, particularly as a precursor for developing crop protection products. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides that can selectively target pests without harming crops.

2. Synthesis of Agrochemical Intermediates:
The compound's reactivity allows it to participate in various chemical reactions (e.g., substitution and coupling reactions), which can be leveraged to synthesize more complex agrochemical intermediates.

Material Science

1. Functional Materials:
Due to its unique electronic properties imparted by the trifluoromethyl group and the heterocyclic structure, this compound is considered for developing functional materials with specific properties such as conductivity or catalytic activity.

2. Polymer Chemistry:
The compound can be used as a monomer or additive in polymer chemistry to enhance the performance characteristics of polymers, particularly in applications requiring thermal stability or chemical resistance.

Case Studies

Case Study 1: Inhibition of TRKA Kinase
A study synthesized several pyrazolo[3,4-b]pyridine derivatives based on this compound and evaluated their inhibitory effects on TRKA. The most potent compound exhibited an IC50 value of 0.293 μM, demonstrating the efficacy of this scaffold in targeting cancer-related pathways .

Case Study 2: Synthesis of Agrochemical Derivatives
Research focused on synthesizing derivatives from this compound aimed at developing new herbicides. The derivatives showed selective toxicity towards specific weed species while maintaining safety for crops, highlighting their potential utility in agriculture.

Mechanism of Action

The mechanism by which 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
This compound Br (3), -CF₃ (6) C₇H₄BrF₃N₃ 284.03* High reactivity for cross-coupling; potential enzyme inhibition N/A
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -CH₃ (3), -CF₃ (4), 2-naphthyl (6), Ph (1) C₂₄H₁₆F₃N₃ 403.41 Enhanced lipophilicity; potential anticancer activity
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Cl (6), -CF₃ (4), 4-ethylphenyl (3) C₁₅H₁₂ClF₃N₃ 338.73 OXA-48 β-lactamase inhibition
6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine NH₂ (3), -CF₃ (4), Ph (6) C₁₃H₁₀F₃N₅ 301.25 Cytotoxic activity against leukemia cells
3-Bromo-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (3), Cl (6), -CF₃ (4) C₇H₃BrClF₃N₃ 318.47 Dual halogenation enhances electrophilicity
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Br (3), -CH₃ (1) C₇H₆BrN₃ 212.05 Improved metabolic stability

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in cross-coupling reactions compared to chlorine.
  • Trifluoromethyl Group: The -CF₃ group’s electron-withdrawing nature increases metabolic stability and binding affinity to hydrophobic enzyme pockets. Compounds with -CF₃ at position 4 (e.g., ) or 6 (target compound) show enhanced β-lactamase inhibition or cytotoxicity compared to non-fluorinated analogs .
  • Amino vs. Bromine Substitution: The 3-amino derivative (C₁₃H₁₀F₃N₅, ) exhibits cytotoxicity against leukemia cells (U937, THP-1), while bromine-substituted analogs are more suited for further functionalization rather than direct bioactivity .

Physicochemical Properties

  • Steric Effects : The 1-tert-butyl group in compound 11 () improves solubility but may hinder target binding due to steric bulk, unlike the smaller -CF₃ group in the target compound.

Biological Activity

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and applications in various fields.

Chemical Structure : The compound is characterized by the presence of a bromine atom and a trifluoromethyl group on the pyrazolo[3,4-b]pyridine ring. Its molecular formula is C7H3BrF3N3C_7H_3BrF_3N_3 with a molecular weight of 266.02 g/mol.

Synthesis Methods : The synthesis typically involves Suzuki–Miyaura coupling reactions, which are favored for their mild conditions and high functional group tolerance. The reaction generally combines a brominated pyrazole derivative with a trifluoromethylated pyridine derivative using a palladium catalyst and boron reagents .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Compounds derived from this scaffold demonstrated significant antiproliferative effects at concentrations as low as 1 μM, enhancing caspase-3 activity, which is crucial for apoptosis .

Anti-inflammatory Activity

Pyrazolo derivatives, including this compound, have been evaluated for their anti-inflammatory properties. Some related compounds have exhibited selective inhibition of COX-2 enzymes, leading to reduced inflammation in various models. For example, certain analogs showed promising results with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Research Findings and Case Studies

A notable study investigated the biological evaluation of several pyrazolo derivatives. The findings suggested that these compounds could inhibit the growth of multiple cancer types while also displaying anti-inflammatory properties. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds against cancer cell lines and inflammatory responses .

Table: Summary of Biological Activities

Activity Cell Line/Model Concentration Effect Reference
AnticancerMDA-MB-231 (breast cancer)1 μMInduces apoptosis
AnticancerHepG2 (liver cancer)10 μMInhibits cell proliferation
Anti-inflammatoryCOX-2 enzyme inhibitionVariousReduces inflammation

Applications in Medicinal Chemistry

The compound is being explored as a building block for synthesizing new pharmaceutical agents due to its unique structural features that enhance biological activity. Its potential applications extend beyond oncology to include treatments for inflammatory diseases and possibly neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclization, halogenation, and functional group protection/deprotection. For example:

  • Cyclization : Reacting fluoropyridine derivatives with hydrazine under controlled heating (110°C, 16 hours) to form the pyrazolo-pyridine core .
  • Bromination : Introducing the bromo group via brominating agents (e.g., HBr/NaNO₂) at room temperature, though yields may vary (e.g., 29% in one step due to competing side reactions) .
  • Trifluoromethylation : The trifluoromethyl group is often introduced using CF₃-containing reagents in coupling reactions, though specific routes for this compound require optimization .
  • Protection Strategies : Boc (tert-butoxycarbonyl) groups are employed to protect reactive sites, followed by deprotection with acids like TFA .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions (e.g., distinguishing pyrazole and pyridine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns (e.g., bromine’s M/M+2 peaks) .
  • Chromatography : Reverse-phase HPLC or LC-MS ensures purity, particularly after deprotection steps .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA, HBr) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles, especially during bromination steps .
  • Waste Disposal : Neutralize acidic/basic waste and segregate halogenated by-products .

Advanced Research Questions

Q. How can researchers address low yields in bromination or trifluoromethylation steps?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos) to enhance coupling efficiency for CF₃ introduction .
  • Stoichiometry Adjustments : Excess brominating agents (e.g., NBS) or longer reaction times may improve bromination yields .
  • Side Reaction Mitigation : Add quenching agents (e.g., NaHSO₃) to suppress oxidation by-products .

Q. What strategies control regioselectivity during substitution on the pyrazolo-pyridine scaffold?

  • Methodological Answer :

  • Directing Groups : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to specific positions .
  • Metal-Mediated Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions enable precise functionalization at C-3 or C-6 positions .
  • Temperature Control : Lower temperatures (e.g., 0°C) favor kinetic products, while higher temperatures (100°C) promote thermodynamic control .

Q. How to resolve contradictions in spectroscopic data from alternative synthetic routes?

  • Methodological Answer :

  • Advanced NMR Techniques : 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton-carbon correlations .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm nitrogen connectivity in the heterocyclic core .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. How to design biological activity studies for kinase inhibition or other therapeutic targets?

  • Methodological Answer :

  • Kinase Assays : Use ATP-competitive binding assays (e.g., TR-FRET) with recombinant kinases (e.g., JAK2, EGFR) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo vs. chloro) and evaluate IC₅₀ shifts .
  • Computational Docking : Molecular docking with software like AutoDock predicts binding modes to kinase domains .

Q. What stabilization strategies are effective for labile intermediates in synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates (e.g., amine derivatives) .
  • Low-Temperature Storage : Store intermediates at -20°C in desiccated conditions .
  • Protection of Reactive Sites : Boc or SEM (trimethylsilylethoxymethyl) groups stabilize amines during multi-step syntheses .

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